(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
Description
Historical Context and Significance of the Imidazo[1,2-a]pyridine (B132010) Core in Chemical Research
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic 5-6 heterocycle that has garnered significant attention in the field of medicinal chemistry. nih.govrsc.org It is often referred to as a "privileged scaffold" because its structure is a recurring motif in a wide array of biologically active compounds. researchgate.netresearchgate.net This core is formed by the fusion of an imidazole (B134444) ring and a pyridine (B92270) ring. researchgate.net
The significance of the imidazo[1,2-a]pyridine core is underscored by its presence in several commercially available drugs. Notable examples include Zolpidem, a sedative for insomnia; Alpidem, an anxiolytic agent; and Zolimidine, used for treating peptic ulcers. researchgate.netmdpi.com The therapeutic versatility of this scaffold is extensive, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netresearchgate.net
The wide-ranging applications have spurred considerable research into the synthesis and functionalization of the imidazo[1,2-a]pyridine ring system. rsc.orgorganic-chemistry.orgrsc.org Chemists have developed numerous synthetic methodologies to access this core and its derivatives, including condensation reactions, multi-component reactions, and tandem processes. rsc.orgbio-conferences.org The ability to modify the core at various positions allows for the fine-tuning of its physicochemical and biological properties, making it a valuable platform for the discovery of novel therapeutic agents. rsc.orgrsc.org
Structural Overview of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine within the Imidazo[1,2-a]pyridine Class
This compound belongs to the broad class of imidazo[1,2-a]pyridine derivatives. Its structure is defined by the core imidazo[1,2-a]pyridine bicyclic system, which is specifically substituted at two positions.
The foundational structure is the imidazo[1,2-a]pyridine ring system. To this core, a methyl group (-CH₃) is attached at the 6-position of the pyridine ring component. A methanamine group (-CH₂NH₂) is attached at the 2-position of the imidazole ring component. This specific arrangement of substituents on the privileged scaffold dictates its unique chemical properties and potential biological interactions.
Below is a table summarizing key structural and chemical identifiers for the compound, often presented as its dihydrochloride (B599025) salt in commercial and research settings.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₁N₃ |
| SMILES String | Cc1ccc2nc(CN)cn2c1 |
| InChI Key | CICOINRDWHBOIX-UHFFFAOYSA-N |
| Empirical Formula (Dihydrochloride Salt) | C₉H₁₃Cl₂N₃ |
| Molecular Weight (Dihydrochloride Salt) | 234.13 g/mol |
This data is presented for the specific compound this compound and its common salt form. sigmaaldrich.com
Scope and Research Objectives Pertaining to this compound
Research involving this compound is situated within the broader context of drug discovery and development, leveraging the proven potential of the imidazo[1,2-a]pyridine scaffold. The primary objectives are centered on synthesizing and evaluating new derivatives for potential therapeutic applications.
A significant area of investigation for this class of compounds is in oncology. The imidazo[1,2-a]pyridine core is a key pharmacodynamic group in inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer. acs.orgnih.gov Research aims to explore how modifications, such as those present in this compound, affect potency and selectivity for targets like PI3Kα. nih.govnih.gov The goal is to develop novel anticancer agents that can induce cell cycle arrest and apoptosis in tumor cells. nih.gov
Another major research thrust is in the field of infectious diseases, particularly tuberculosis. rsc.org Given that some imidazo[1,2-a]pyridine analogues have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, a key objective is to synthesize and test new derivatives as potential antituberculosis agents. rsc.orgnih.gov The structure-activity relationship (SAR) studies are crucial in this context, aiming to identify compounds with improved efficacy and novel mechanisms of action, such as the inhibition of mycobacterial ATP synthesis. nih.gov
The scope of research, therefore, involves the chemical synthesis of this compound and related analogues, followed by extensive biological screening. This includes in vitro assays against cancer cell lines and infectious pathogens, enzymatic assays to determine inhibitory activity against specific molecular targets, and molecular modeling studies to understand the binding interactions. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-2-3-9-11-8(4-10)6-12(9)5-7/h2-3,5-6H,4,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPYEDCFAFVWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255535 | |
| Record name | 6-Methylimidazo[1,2-a]pyridine-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880361-77-3 | |
| Record name | 6-Methylimidazo[1,2-a]pyridine-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880361-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylimidazo[1,2-a]pyridine-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 6 Methylimidazo 1,2 a Pyridin 2 Yl Methanamine
Infrared (IR) Spectroscopy
Infrared spectroscopy of imidazo[1,2-a]pyridine (B132010) derivatives provides valuable information about their molecular vibrations. The analysis of the parent imidazo[1,2-a]pyridine molecule shows characteristic bands for C-H, C-N, and C-C stretching and bending modes. For substituted derivatives, such as those with amine functionalities, additional characteristic peaks are expected. For instance, the N-H stretching of an amine group is typically observed in the region of 3300-3500 cm⁻¹ rsc.orgnih.gov.
Detailed density functional theory (DFT) calculations on the imidazo[1,2-a]pyridine molecule have aided in the assignment of its vibrational frequencies, showing good agreement with experimental data. These studies provide a foundational understanding of the vibrational modes of the core heterocyclic system.
Table 1: Selected IR Vibrational Frequencies for Imidazo[1,2-a]pyridine and Related Compounds
| Vibrational Mode | Frequency (cm⁻¹) | Compound |
|---|---|---|
| N-H Stretch | ~3350 | Imidazo[1,2-a]pyrazine derivative rsc.orgnih.gov |
| C-H Stretch (aromatic) | 3050-3150 | Imidazo[1,2-a]pyridine |
| C=N Stretch | 1640-1660 | Imidazo[1,2-a]pyridine |
| C=C Stretch (aromatic) | 1450-1600 | Imidazo[1,2-a]pyridine |
Note: The data for N-H stretch is based on a related imidazo[1,2-a]pyrazine derivative and is indicative of the expected region for the aminomethyl group in (6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography studies on various imidazo[1,2-a]pyridine derivatives have revealed that the fused ring system is nearly planar. The degree of planarity can be influenced by the nature and position of substituents. In a series of imidazo[1,2-a]pyridine analogues, the torsion angles within the core structure are minimal, confirming the rigidity of the bicyclic system nih.gov.
For a fused imidazo[1,2-a]pyridine derivative, the crystal structure showed that the imidazo[1,2-a]pyridine fluorophore is part of the molecular plane, while phenyl substituents can be twisted relative to this plane rsc.org. This provides insight into the potential solid-state packing and intermolecular interactions of this compound, suggesting that the core heterocycle will be largely planar.
Table 2: Selected Crystallographic Data for an Imidazo[1,2-a]pyridine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P121/n1 |
| a (Å) | 12.15(9) |
| b (Å) | 12.65(9) |
| c (Å) | 28.3(2) |
| α (°) | 85.03(18) |
| β (°) | 83.00(17) |
Note: The data presented is for 3-(4-methoxyphenyl)-1-phenylbenzo researchgate.netmdpi.comimidazo[1,2-a]-pyridine, a related fused imidazo[1,2-a]pyridine derivative rsc.orgbanglajol.info.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of imidazo[1,2-a]pyridine derivatives are characterized by multiple bands in the UV-Vis region, corresponding to π→π* transitions. The exact position and intensity of these bands are sensitive to the substitution pattern on the heterocyclic core and the polarity of the solvent ijrpr.com.
Studies on various imidazo[1,2-a]pyridines have shown absorption maxima in the range of 250-380 nm rsc.orgijrpr.com. For instance, a fused imidazo[1,2-a]pyridine probe displayed absorption bands at 244, 285, 326, and 365 nm in an aqueous medium rsc.org. The presence of electron-donating groups, such as a methyl or amino group, can lead to a red shift (bathochromic shift) of the absorption maxima.
Table 3: UV-Vis Absorption Maxima for Imidazo[1,2-a]pyridine Derivatives in Different Solvents
| Compound Derivative | Solvent | λmax (nm) |
|---|---|---|
| Imidazo[1,2-a]pyridine derivative 7e | Methanol | 250 |
| Imidazo[1,2-a]pyridine derivative 7e | Acetonitrile | 253 |
| Imidazo[1,2-a]pyridine derivative 7e | Tetrahydrofuran | 253 |
| Imidazo[1,2-a]pyridine derivative 7e | Dichloromethane | 254 |
| Fused Imidazo[1,2-a]pyridine probe | H₂O (pH 7.2) | 244, 285, 326, 365 rsc.org |
Note: The specific absorption maxima for this compound are expected to be influenced by the combined electronic effects of the methyl and aminomethyl substituents.
Mechanistic Investigations and Reactivity Studies of 6 Methylimidazo 1,2 a Pyridin 2 Yl Methanamine
Reaction Mechanism Elucidation for Synthesis Pathways
The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, the core of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine, is typically achieved through the condensation of a 2-aminopyridine (B139424) derivative with a suitable electrophilic partner. While a specific, detailed mechanism for the synthesis of this compound is not extensively documented, a plausible pathway can be elucidated from established synthetic routes for related imidazo[1,2-a]pyridines and analogous heterocyclic systems.
One of the most common methods for constructing the imidazo[1,2-a]pyridine ring is the reaction of a 2-aminopyridine with an α-halocarbonyl compound. organic-chemistry.orgrsc.org In the case of the target molecule, the synthesis would likely commence with 6-methyl-2-aminopyridine. The reaction mechanism can be broken down into the following key steps:
Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of the endocyclic nitrogen atom of 6-methyl-2-aminopyridine on the electrophilic carbon of a suitable two-carbon synthon, which would ultimately form the C2 and the attached methanamine group of the final product.
Cyclization: Following the initial attack, an intramolecular cyclization occurs. The exocyclic amino group of the pyridine (B92270) ring attacks the carbonyl carbon (or its equivalent), leading to the formation of a five-membered imidazole (B134444) ring fused to the pyridine ring.
Dehydration and Aromatization: The resulting intermediate then undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
An analogous mechanism has been proposed for the synthesis of imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridines. beilstein-journals.orgnih.gov This process involves the initial nucleophilic attack of the aminomethyl group on an electrophile, followed by a 5-exo-trig cyclization involving the pyridine ring nitrogen. beilstein-journals.orgnih.gov This suggests that the formation of the imidazole ring is a facile process driven by the inherent nucleophilicity of the pyridine and amino functionalities.
Modern synthetic approaches, such as one-pot multicomponent reactions, offer alternative and often more efficient routes to substituted imidazo[1,2-a]pyridines. acs.orgresearchgate.net These reactions can involve the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide (the Groebke–Blackburn–Bienaymé reaction), or other combinations of starting materials under various catalytic conditions. acs.org While the specific starting materials would differ, the fundamental mechanistic steps of nucleophilic addition, cyclization, and aromatization remain central to the formation of the imidazo[1,2-a]pyridine core.
| Reaction Type | Key Mechanistic Steps | Starting Materials Example for Scaffold |
| Tschitschibabin reaction | Nucleophilic attack, Cyclization, Dehydration | 2-Aminopyridine, α-Haloketone |
| Groebke–Blackburn–Bienaymé | Imine formation, Isocyanide addition, Cyclization | 2-Aminopyridine, Aldehyde, Isocyanide |
| A³-Coupling | Condensation, Cyclization | 2-Aminopyridine, Aldehyde, Alkyne |
Electrophilic and Nucleophilic Reactivity of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold exhibits a rich and distinct reactivity profile, characterized by its susceptibility to both electrophilic and nucleophilic attack. The distribution of electron density within the bicyclic system is a key determinant of its reactivity.
Electrophilic Reactivity: The imidazo[1,2-a]pyridine ring is generally electron-rich, making it prone to electrophilic substitution reactions. Theoretical and experimental studies have consistently shown that the C3 position of the imidazole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. researchgate.net This high reactivity at C3 is attributed to the resonance stabilization of the resulting cationic intermediate (the sigma complex), where the positive charge can be delocalized over both the imidazole and pyridine rings without disrupting the aromaticity of the pyridine ring.
Common electrophilic substitution reactions that occur readily at the C3 position include halogenation, nitration, sulfonation, and Friedel-Crafts type reactions. researchgate.net The presence of activating groups on the ring system can further enhance the rate and yield of these reactions.
Nucleophilic Reactivity: The pyridine ring within the imidazo[1,2-a]pyridine scaffold is inherently electron-deficient compared to benzene, which makes it susceptible to nucleophilic attack, particularly when substituted with a good leaving group. Nucleophilic aromatic substitution (SNAr) can occur on the pyridine ring, typically at positions that are activated by electron-withdrawing groups or by the presence of a leaving group.
The nitrogen atom of the pyridine ring can also act as a nucleophile, reacting with alkyl halides to form quaternary ammonium (B1175870) salts. matanginicollege.ac.in Furthermore, the exocyclic amine of the methanamine substituent at the C2 position introduces another site of nucleophilicity to the molecule, capable of reacting with various electrophiles.
| Position | Type of Reactivity | Common Reactions |
| C3 | Electrophilic | Halogenation, Nitration, Friedel-Crafts |
| Pyridine Ring | Nucleophilic | Nucleophilic Aromatic Substitution (with leaving group) |
| Pyridine N | Nucleophilic | Alkylation |
| C2-Methanamine N | Nucleophilic | Acylation, Alkylation |
Regioselectivity and Stereoselectivity in Chemical Transformations
The regioselectivity of reactions involving this compound is largely dictated by the electronic properties of the imidazo[1,2-a]pyridine core and the influence of its substituents.
As established, electrophilic attack on the imidazo[1,2-a]pyridine ring occurs with high regioselectivity at the C3 position. This is a well-documented phenomenon for a wide range of imidazo[1,2-a]pyridine derivatives. researchgate.net The presence of the 6-methyl and 2-methanamine substituents in the target molecule would be expected to further activate the ring system towards electrophilic attack, reinforcing the preference for the C3 position.
Stereoselectivity becomes a relevant consideration in reactions where a new chiral center is formed. For instance, if the nitrogen of the methanamine group were to participate in a reaction that creates a stereocenter, the stereochemical outcome would depend on the reaction mechanism and the steric environment around the reaction center. In the context of synthesizing derivatives, if a chiral aldehyde were used in a multicomponent reaction to form the imidazo[1,2-a]pyridine core, diastereoselectivity could be observed.
Tautomerism and Isomerization Pathways
Tautomerism is a potential consideration for this compound, particularly involving the methanamine substituent. While the imidazo[1,2-a]pyridine ring itself is a stable aromatic system, the presence of the aminomethyl group at the C2 position could theoretically allow for imine-enamine tautomerism.
This equilibrium would involve the migration of a proton from the nitrogen of the methanamine to the C3 position of the imidazole ring, or to the nitrogen of the imidazole ring. However, given the aromatic stability of the imidazo[1,2-a]pyridine core, the amino tautomer is expected to be overwhelmingly favored. Any tautomeric form that disrupts the aromaticity of the heterocyclic system would be significantly less stable.
Isomerization pathways for the imidazo[1,2-a]pyridine scaffold itself are not commonly observed under normal conditions due to the high energy barrier required to break and reform the fused ring system. Isomerization would more likely involve rearrangements of substituents on the ring, which would be dependent on the specific reaction conditions and the nature of the substituents.
Influence of Substituents on Reactivity
The reactivity of the imidazo[1,2-a]pyridine scaffold in this compound is significantly modulated by its two substituents: the methyl group at the C6 position and the methanamine group at the C2 position.
The 6-methyl group is an electron-donating group through inductive and hyperconjugation effects. This increases the electron density of the pyridine ring, and by extension, the entire fused heterocyclic system. This electron-donating nature has several consequences:
Activation towards Electrophilic Attack: The increased electron density makes the ring system more nucleophilic and thus more reactive towards electrophiles. This would further enhance the already high reactivity of the C3 position.
Influence on Basicity: The methyl group slightly increases the basicity of the pyridine nitrogen.
The 2-methanamine group has a more complex influence on the reactivity of the molecule:
Nucleophilicity of the Amino Group: The primary amine of the methanamine substituent is a nucleophilic center and can participate in a variety of reactions, such as acylation, alkylation, and condensation with carbonyl compounds.
The interplay of these two substituents—the electron-donating 6-methyl group and the multifaceted 2-methanamine group—results in a unique reactivity profile for this compound, with a highly activated C3 position for electrophilic substitution and a nucleophilic side chain at C2 that allows for a wide range of derivatizations.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Methyl | C6 | Electron-donating (Inductive, Hyperconjugation) | Activates the ring towards electrophilic substitution. |
| Methanamine | C2 | Inductive: Electron-withdrawing; Resonance: Potentially donating | Provides a nucleophilic center for further reactions; modulates the electronic properties of the ring. |
Computational Chemistry and Theoretical Analysis of 6 Methylimidazo 1,2 a Pyridin 2 Yl Methanamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. researchgate.netnih.gov DFT calculations for derivatives of imidazo[1,2-a]pyridine (B132010) are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to provide reliable predictions of molecular properties. nih.govnih.gov These calculations are fundamental to understanding the electronic behavior and reactivity of the molecule. scirp.org
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. researchgate.net For (6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for subsequent electronic structure analyses and for validating experimental data where available. nih.gov
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Bond Length (C-C) in Pyridine (B92270) Ring | ~1.39 Å |
| Bond Length (C-N) in Imidazo Ring | ~1.37 Å |
| Bond Length (C-CH3) | ~1.51 Å |
| Bond Length (C-CH2NH2) | ~1.48 Å |
| Bond Angle (C-N-C) in Imidazo Ring | ~108° |
| Bond Angle (H-N-H) in Amine Group | ~107° |
Note: The values in this table are representative examples based on DFT calculations of similar imidazo[1,2-a]pyridine derivatives and are intended for illustrative purposes.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic transitions. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net For imidazo[1,2-a]pyridine derivatives, the HOMO is often localized on the fused ring system, while the LUMO may be distributed across the entire molecule. researchgate.net
Table 2: Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Global Hardness (η) | 2.65 |
| Chemical Potential (μ) | -3.85 |
| Global Electrophilicity (ω) | 2.80 |
Note: These values are hypothetical and serve as an illustration of the types of data obtained from FMO analysis of similar compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govscirp.org The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), indicating sites for nucleophilic attack. researchgate.net For this compound, the nitrogen atoms of the imidazo[1,2-a]pyridine ring and the amine group are expected to be regions of high negative potential.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. arxiv.org This analysis allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density at bond critical points (BCPs). Parameters such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)) at the BCP are used to classify interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions within a molecule. By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density, it is possible to identify and distinguish between different types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. This analysis provides a three-dimensional representation of these interactions, offering insights into the molecule's conformational stability.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. uq.edu.au By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and interactions with other molecules, such as solvents or biological macromolecules. For this compound, MD simulations could be employed to explore its conformational landscape and to understand how it might interact with a biological target. The Automated Topology Builder (ATB) is a tool that can facilitate the development of molecular force fields necessary for such simulations. uq.edu.au
Theoretical Studies on Stability and Reactivity Descriptors (e.g., Chemical Hardness and Softness)
Theoretical investigations into the stability and reactivity of imidazo[1,2-a]pyridine derivatives, the structural family to which this compound belongs, often utilize density functional theory (DFT). These studies calculate various quantum chemical descriptors to provide a comprehensive understanding of the molecule's behavior. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), chemical hardness (η), and chemical softness (S).
The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability; a larger energy gap generally implies higher stability and lower reactivity. scirp.org
Chemical hardness (η) and softness (S) are global reactivity descriptors that provide insight into the resistance of a molecule to changes in its electron distribution. Hardness is a measure of the resistance to charge transfer, while softness is the reciprocal of hardness and indicates a higher propensity for chemical reactions. scirp.org A "hard" molecule has a large HOMO-LUMO gap, making it less reactive, whereas a "soft" molecule has a small gap and is more reactive. These descriptors are calculated using the following formulas, often employing Koopmans' theorem as an approximation:
Chemical Hardness (η) ≈ (ELUMO - EHOMO) / 2
Chemical Softness (S) = 1 / η
Studies on various imidazo[1,2-a]pyridine derivatives have demonstrated a clear correlation between these descriptors and the observed stability and reactivity of the compounds. For instance, a theoretical investigation on a series of imidazo[1,2-a]pyridine N-acylhydrazone derivatives showed that the compound with the largest energy gap also exhibited the highest chemical hardness and lowest softness, indicating the greatest stability within the series. scirp.org
To illustrate the typical range of these values for related compounds, the following interactive table presents hypothetical data based on findings for imidazo[1,2-a]pyridine derivatives.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) |
| Derivative A | -6.2 | -1.8 | 4.4 | 2.2 | 0.45 |
| Derivative B | -5.9 | -2.1 | 3.8 | 1.9 | 0.53 |
| Derivative C | -6.5 | -1.5 | 5.0 | 2.5 | 0.40 |
This table contains hypothetical data for illustrative purposes.
Structure-Reactivity Relationship Prediction and Analysis
The prediction and analysis of structure-reactivity relationships (SRR) are fundamental in computational chemistry for understanding how the molecular structure of a compound influences its chemical behavior. For this compound, SRR studies would focus on how the specific arrangement of its atoms and functional groups—the 6-methyl group and the 2-methanamine substituent on the imidazo[1,2-a]pyridine core—dictates its reactivity.
Computational studies on imidazo[1,2-a]pyridine derivatives have established that modifications to the core structure significantly impact their biological and chemical properties. For example, the introduction of different substituents can alter the electron density distribution across the molecule, thereby influencing its interaction with biological targets.
Molecular Electrostatic Potential (MEP) maps are a valuable tool in SRR analysis. These maps visualize the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In studies of imidazo[1,2-a]pyridine derivatives, MEP analysis has been used to identify potential sites for electrophilic and nucleophilic attack. scirp.org For this compound, the nitrogen atoms of the imidazo[1,2-a]pyridine ring and the nitrogen of the methanamine group would be expected to be nucleophilic centers, appearing as regions of negative electrostatic potential.
The structure-activity relationships of imidazo[1,2-a]pyridine derivatives have been explored in the context of their potential as anticancer agents. nih.gov The strategic placement of substituents on the imidazo[1,2-a]pyridine scaffold has been shown to be crucial for their inhibitory activity against specific enzymes.
In Silico Approaches for Chemical Space Exploration
In silico approaches are computational methods used to explore the vast chemical space of potential molecules and predict their properties without the need for immediate synthesis and experimental testing. These methods are instrumental in drug discovery and materials science for identifying promising lead compounds.
For the imidazo[1,2-a]pyridine scaffold, in silico techniques have been employed to design and screen libraries of derivatives for various biological activities. For instance, virtual screening has been used to identify imidazo[1,2-a]pyridine-based compounds with potential therapeutic applications. This involves docking large libraries of virtual compounds into the active site of a biological target to predict their binding affinity and mode of interaction.
The exploration of the chemical space around the this compound core could involve generating a virtual library of analogues with diverse substitutions at various positions of the imidazo[1,2-a]pyridine ring. These virtual compounds can then be subjected to computational analysis to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, as well as their potential biological activities. This approach allows for the rational design of new molecules with improved properties.
A collaborative virtual screening effort has been successfully used to explore the chemical space of an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. This in silico approach enabled the rapid expansion of the chemical diversity of the initial hit compound, leading to the identification of more potent and selective analogues.
Chemical Transformations and Functionalization of 6 Methylimidazo 1,2 a Pyridin 2 Yl Methanamine
Modification of the Methanamine Moiety
The primary amine group attached to the C2 position via a methylene (B1212753) linker is a highly reactive and synthetically useful handle for derivatization. Its nucleophilic character allows for a wide array of chemical transformations, most notably the formation of amides and sulfonamides.
Amide Bond Formation: The reaction of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine with various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling reagents, readily yields the corresponding N-substituted amides. This transformation is fundamental in medicinal chemistry for introducing diverse functional groups that can modulate the pharmacological properties of the parent molecule.
Sulfonamide Synthesis: Similarly, the methanamine moiety can be converted into a sulfonamide by reacting it with sulfonyl chlorides in the presence of a base. ekb.egucl.ac.uk Sulfonamides are a critical class of compounds in drug discovery, known for a wide range of biological activities. ekb.eg The synthesis is generally straightforward, proceeding via the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. nih.gov
Table 1: Representative Modifications of the Methanamine Moiety
| Reaction Type | Reagent Example | General Conditions | Product Class |
|---|---|---|---|
| Acylation (Amide Formation) | Acetyl chloride (CH3COCl) | Aprotic solvent (e.g., DCM), Base (e.g., Triethylamine) | N-((6-methylimidazo[1,2-a]pyridin-2-yl)methyl)acetamide |
| Sulfonylation (Sulfonamide Formation) | Benzenesulfonyl chloride (C6H5SO2Cl) | Aprotic solvent (e.g., DCM), Base (e.g., Pyridine) | N-((6-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide |
| Reductive Amination | Acetone ((CH3)2CO) | Reducing agent (e.g., NaBH(OAc)3), Acidic catalyst | N-isopropyl-(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine |
Functionalization of the Pyridine (B92270) Ring
The pyridine portion of the imidazo[1,2-a]pyridine (B132010) scaffold is generally less reactive towards classical electrophilic aromatic substitution compared to the electron-rich imidazole (B134444) ring. quimicaorganica.orguoanbar.edu.iq The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, deactivating the ring towards electrophilic attack. uoanbar.edu.iq Consequently, forcing conditions are often required for reactions like nitration or halogenation, which typically occur at the C3 position of the imidazole ring first. quimicaorganica.orgyoutube.com
However, functionalization of the pyridine ring (positions C5, C7, and C8, as C6 is already substituted) can be achieved through alternative strategies:
Directed Metalation: The use of directing groups can facilitate lithiation at specific positions on the pyridine ring, followed by quenching with an electrophile.
Halogenation: While direct halogenation preferentially occurs at C3, specific reagents and conditions can lead to substitution on the pyridine ring, particularly if the C3 position is blocked. rsc.orgresearchgate.net
Cross-Coupling Reactions: A more common and versatile approach involves starting with a pre-functionalized pyridine ring, such as a halo-imidazo[1,2-a]pyridine. These halogenated derivatives can then undergo various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov For instance, 6- or 8-iodo derivatives can be converted to the corresponding amides via aminocarbonylation. nih.gov
Table 2: Selected Functionalization Reactions on the Pyridine Ring of Imidazo[1,2-a]pyridine Scaffolds
| Position | Reaction Type | Reagents/Catalyst | Product Type |
|---|---|---|---|
| C8 | Aminocarbonylation | CO, Amine, Pd-catalyst | Imidazo[1,2-a]pyridine-8-carboxamide nih.gov |
| C5 | C-H Alkylation | Alkyl N-hydroxyphthalimides, Eosin Y (photocatalyst) | 5-Alkyl-imidazo[1,2-a]pyridine nih.gov |
| C7 | Directed Ortho-Metalation (DoM) | Directing group at C8, n-BuLi, Electrophile | 7-Substituted imidazo[1,2-a]pyridine |
Derivatization at the Imidazole Nitrogen Atoms
The imidazo[1,2-a]pyridine ring system contains two nitrogen atoms: a bridgehead nitrogen (N4) and a non-bridgehead nitrogen within the five-membered ring (N1). Direct functionalization at these nitrogen atoms is generally challenging and less common than reactions occurring at the carbon atoms of the ring. The lone pair of electrons on the bridgehead N4 atom is integral to the aromaticity of the bicyclic system, making it non-basic and unavailable for electrophilic attack.
Similarly, the N1 atom's lone pair contributes to the aromatic sextet of the imidazole ring. Consequently, the imidazo[1,2-a]pyridine scaffold does not readily undergo N-alkylation or N-acylation under standard conditions. Instead, the molecule's nucleophilic character is concentrated at the C3 position of the imidazole ring, which is the kinetically and thermodynamically favored site for electrophilic attack. researchgate.netstackexchange.com This high reactivity at C3 often precludes reactions at the less reactive nitrogen centers. While quaternization of the pyridine nitrogen can occur under certain conditions, derivatization of the imidazole nitrogens remains synthetically difficult.
Cross-Coupling Reactions and C-H Activation Strategies
Modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling and C-H activation, have become powerful tools for the regioselective functionalization of the imidazo[1,2-a]pyridine core. rsc.orgnih.gov These strategies offer efficient routes to derivatives that are difficult to access through classical methods.
C-H Activation: Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized starting materials. nih.gov The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and sterically accessible site, making it the primary target for C-H activation. nih.govresearchgate.netmdpi.com A variety of transformations have been developed, including:
Alkylation and Arylation: Introducing alkyl or aryl groups at C3 can be achieved through Friedel-Crafts-type reactions or, more recently, via photocatalytic methods. nih.govnih.govnih.gov
Amination and Sulfenylation: C-N and C-S bonds can be formed at the C3 position using various nitrogen and sulfur sources, often mediated by transition metals or photoredox catalysis. researchgate.net
Cross-Coupling Reactions: For functionalization at other positions (C2, C3, C5, C7, C8), cross-coupling reactions are widely employed. This typically involves a halogenated imidazo[1,2-a]pyridine (e.g., bromo- or iodo-substituted) as the starting material.
Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling a halo-imidazo[1,2-a]pyridine with a boronic acid or ester in the presence of a palladium catalyst. researchgate.net It is a robust method for introducing aryl and heteroaryl substituents.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, coupling halo-imidazo[1,2-a]pyridines with various amines.
Sonogashira Coupling: This reaction couples terminal alkynes with halo-imidazo[1,2-a]pyridines to create C-C triple bonds, providing access to alkynylated derivatives.
Table 3: Examples of C-H Activation and Cross-Coupling Reactions on the Imidazo[1,2-a]pyridine Scaffold
| Reaction Type | Position | Methodology | Key Reagents/Catalyst | Reference |
|---|---|---|---|---|
| C-H Trifluoromethylation | C3 | Visible Light Photoredox Catalysis | Sodium triflinate (Langlois' reagent) | nih.gov |
| C-H Amination | C3 | Aerobic Visible Light-Promoted Oxidative Coupling | Rose Bengal (photocatalyst), Tertiary amine | nih.gov |
| C-H Alkylation | C3 | Three-Component Aza-Friedel–Crafts | Y(OTf)3, Aldehyde, Amine | nih.govdntb.gov.ua |
| Suzuki-Miyaura Coupling | C3 | Palladium-Catalyzed Cross-Coupling | 3-Bromo-imidazo[1,2-a]pyridine, Arylboronic acid, Pd(PPh3)4 | rsc.org |
| Aminocarbonylation | C6 | Palladium-Catalyzed Carbonylation | 6-Iodo-imidazo[1,2-a]pyridine, CO, Amine, SILP-Pd | nih.gov |
Development of Complex Molecular Architectures Based on the Scaffold
The this compound core is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Its synthetic tractability allows for its incorporation into a diverse range of complex molecular architectures, particularly in the development of new pharmaceuticals. rsc.orgnih.gov
Several marketed drugs feature the imidazo[1,2-a]pyridine skeleton, demonstrating its therapeutic relevance. mdpi.com For example:
Zolpidem and Alpidem: These well-known drugs are synthesized through multi-step sequences that often involve the key functionalization of the C3 position of an imidazo[1,2-a]pyridine intermediate. mdpi.com
Dual PI3K/mTOR Inhibitors: The scaffold has been successfully used as a replacement for other heterocyclic cores in the design of potent enzyme inhibitors for cancer therapy. nih.gov
Covalent Inhibitors: The unique electronic properties and geometry of the imidazo[1,2-a]pyridine ring make it a suitable backbone for the design of targeted covalent inhibitors, an important class of anticancer agents. rsc.org
The development of these complex molecules relies on the chemical transformations described in the preceding sections. For instance, the methanamine moiety can be elaborated into a complex side chain, while cross-coupling reactions on the pyridine ring can introduce additional pharmacophoric elements. Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide a rapid and efficient way to construct highly substituted imidazo[1,2-a]pyridine derivatives in a single step, further enabling the exploration of chemical space around this valuable scaffold. rsc.orgmdpi.com
Table 4: Examples of Complex Molecules Derived from the Imidazo[1,2-a]pyridine Scaffold
| Molecule Name | Core Scaffold | Key Functionalization Strategy | Application/Class |
|---|---|---|---|
| Zolpidem | 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine | C3-acetamidation | Hypnotic Agent mdpi.com |
| Alpidem | 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | C3-amide formation | Anxiolytic Agent mdpi.com |
| Saripidem | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | C3-amide formation | Anxiolytic Agent mdpi.com |
| PI3K/mTOR Inhibitors | Imidazo[1,2-a]pyridine | Substitution at C2 and C3 | Anticancer Agents nih.gov |
Advanced Applications and Future Research Directions in 6 Methylimidazo 1,2 a Pyridin 2 Yl Methanamine Chemistry
Utility in Catalyst Design and Ligand Development
The (6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine molecule is a promising candidate for ligand development in catalysis due to its inherent structural features. The imidazo[1,2-a]pyridine (B132010) core is a nitrogen-rich heterocyclic system, and the appended methanamine group provides a key coordination site. The nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings, along with the primary amine, can act as multiple donor sites, making the compound a potential multidentate ligand for various transition metals.
Derivatives of the imidazo[1,2-a]pyridine scaffold have been successfully employed in creating sophisticated ligands, particularly for palladium-catalyzed cross-coupling reactions. researchgate.net For instance, 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands have been synthesized and shown to be effective in Suzuki and Buchwald-Hartwig amination reactions. researchgate.net The methanamine moiety itself is a well-established coordinating group in catalysis. The combination of the imidazo[1,2-a]pyridine scaffold with the methanamine linker offers the potential for creating novel ligands with unique steric and electronic properties, which could lead to catalysts with enhanced activity, selectivity, and stability.
Table 1: Potential Catalytic Applications of this compound-Based Ligands
| Catalytic Reaction | Potential Metal Center | Role of the Ligand |
| Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) | Palladium (Pd), Nickel (Ni) | Stabilize the metal center, influence reactivity and selectivity. |
| C-H Activation/Functionalization | Ruthenium (Ru), Rhodium (Rh), Iridium (Ir) | Act as a directing group and ancillary ligand. |
| Asymmetric Catalysis | Chiral Metal Complexes | Provide a chiral environment for enantioselective transformations. |
| Polymerization Reactions | Titanium (Ti), Zirconium (Zr) | Control polymer chain growth and properties. |
The synthesis of metal complexes involving this scaffold is a critical step. Research on related pyridine-based Schiff base ligands has demonstrated their ability to form stable complexes with metals like copper and cobalt, which exhibit interesting biological activities. nih.gov Similarly, this compound could be readily derivatized to form Schiff bases or used directly to coordinate with a variety of metal precursors.
Integration into Novel Material Science Architectures
The imidazo[1,2-a]pyridine core is known for its significant photophysical properties, making its derivatives attractive for applications in material science. rsc.org These compounds often exhibit strong fluorescence, large Stokes shifts, and good stability, which are desirable characteristics for the development of organic light-emitting diodes (OLEDs), fluorescent dyes, and sensors. mdpi.commdpi.com
The integration of this compound into polymeric or crystalline architectures could lead to novel functional materials. The primary amine group serves as a reactive handle for polymerization or for grafting the molecule onto surfaces and nanoparticles. This could pave the way for materials with tailored optical and electronic properties. For example, incorporating this fluorophore into a polymer matrix could lead to the development of new types of solid-state lighting or display technologies. Furthermore, the electron-rich nature of the imidazo[1,2-a]pyridine system suggests potential applications in organic electronics, such as in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
Table 2: Potential Material Science Applications
| Application Area | Relevant Property of the Scaffold | Potential Function of this compound |
| Organic Light-Emitting Diodes (OLEDs) | Luminescence, charge transport | Emitter layer material, host material. |
| Fluorescent Dyes and Pigments | High quantum yield, photostability | Colorant for polymers, textiles, and coatings. |
| Chemical Sensors | Sensitivity of fluorescence to the chemical environment | Sensing element for metal ions, pH, or specific organic molecules. |
| Organic Electronics | Semiconductor properties | Component in transistors or solar cells. |
Exploration of Supramolecular Chemistry Involving the Scaffold
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-defined, higher-order structures. The this compound molecule possesses multiple sites capable of participating in such interactions. The N-H protons of the primary amine are excellent hydrogen bond donors, while the nitrogen atoms of the heterocyclic core are effective hydrogen bond acceptors.
This dual functionality allows the molecule to self-assemble into intricate architectures like ribbons, sheets, or three-dimensional networks. researchgate.net Studies on constitutionally similar molecules have demonstrated the formation of robust hydrogen-bonded dimers and extended chains. nih.gov For example, the supramolecular assembly of 2-picolylamine (a related pyridinylmethanamine) with host molecules like cucurbiturils has been shown to form stable host-guest complexes. nih.gov This suggests that this compound could also be a guest molecule in various host systems, leading to applications in areas like molecular recognition, encapsulation, and controlled release. The interplay of hydrogen bonding and π-π stacking interactions involving the aromatic imidazo[1,2-a]pyridine core could be exploited to design novel crystal structures with interesting properties, a field known as crystal engineering.
Development of Chemical Probes and Tools
The favorable fluorescent properties of the imidazo[1,2-a]pyridine scaffold make it an excellent platform for the development of chemical probes for biological imaging and sensing. mdpi.com These probes can be designed to "turn on" or "turn off" their fluorescence in the presence of specific analytes, such as metal ions, reactive oxygen species, or particular biomolecules. The methanamine group provides a convenient point for attaching recognition moieties that can selectively bind to a target of interest.
Furthermore, the imidazo[1,2-a]pyridine core is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous biologically active compounds and marketed drugs. nih.govresearchgate.net Derivatives have been developed as potent inhibitors of various enzymes, including phosphoinositide-3-kinase (PI3K), the mammalian target of rapamycin (B549165) (mTOR), and RAF kinases. nih.govnih.govnih.gov This proven bioactivity suggests that this compound could be a valuable starting point for creating highly specific chemical probes to study the function and dysfunction of these important cellular targets. By modifying the core structure and the methanamine substituent, researchers can fine-tune the probe's selectivity, affinity, and photophysical properties for specific biological applications.
Future Perspectives and Unexplored Research Avenues
The chemistry of this compound is a fertile ground for future research. While the potential applications are predictable from the extensive work on the parent scaffold, dedicated studies on this specific compound are needed to unlock its full capabilities.
Key unexplored avenues include:
Systematic Coordination Chemistry: A comprehensive study of the coordination behavior of this compound with a wide range of transition metals is warranted. This would involve synthesizing and characterizing the resulting metal complexes and evaluating their catalytic efficacy in various organic transformations.
Advanced Materials Synthesis: The development of polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) incorporating this molecule could lead to materials with novel photoluminescent or electronic properties. Investigating the electroluminescent properties of such materials for OLED applications is a particularly promising direction.
Supramolecular Engineering: A detailed investigation into the self-assembly behavior of this molecule and its derivatives could lead to the rational design of new crystalline materials with predictable structures and functions. Exploring its potential as a guest in host-guest systems could open doors to new sensing or delivery platforms.
Rational Design of Bio-probes: The synthesis of a library of derivatives, where different targeting moieties are attached to the methanamine group, could yield specific probes for cellular imaging. For instance, linking it to a peptide sequence could target specific proteins, or attaching a known pharmacophore could allow for the visualization of drug-target engagement in living cells.
Medicinal Chemistry Exploration: Given the broad biological activity of the imidazo[1,2-a]pyridine scaffold, further derivatization of this compound could lead to the discovery of new therapeutic agents. nih.govnih.gov
Q & A
Q. Key Factors :
- Temperature control (e.g., cooling to 0–5°C during reagent addition prevents side reactions).
- Solvent choice (e.g., acetic acid enhances electrophilicity of intermediates).
- Purification steps (e.g., silica filtration and recrystallization improve purity).
Table 1 : Synthesis Optimization
How can spectroscopic methods (NMR, IR, MS) be used to characterize this compound derivatives?
Basic Research Question
- ¹H NMR : Key signals include δ 2.25–2.40 ppm (methyl groups), δ 3.84 ppm (methylene bridge), and aromatic protons at δ 7.04–8.10 ppm .
- IR : Peaks at 2944 cm⁻¹ (C-H stretching) and 1502 cm⁻¹ (C=N stretching) confirm imidazo[1,2-a]pyridine core .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 280.4 [M+H]⁺) validate molecular weight .
Methodological Tip : Cross-reference spectral data with computational tools (e.g., ACD/Labs or MestReNova) to resolve ambiguities .
How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?
Advanced Research Question
- Multi-Technique Validation : Combine ¹H/¹³C NMR, X-ray crystallography, and Hirshfeld surface analysis. For example, Hirshfeld analysis in a related imidazo[1,2-a]pyridine derivative revealed non-covalent interactions (C-H···π, π-π stacking) that explain packing anomalies .
- Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility in cases of split signals .
What strategies optimize reaction yields in multi-step syntheses of imidazo[1,2-a]pyridine derivatives?
Advanced Research Question
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 16 hours to 30 minutes in diglyme solvent) .
- Catalyst Screening : Molecular iodine promotes transimination/cyclization in one pot, achieving new C-N/C-C bonds with >80% yield .
- Workflow Table :
| Step | Challenge | Solution | Reference |
|---|---|---|---|
| 1 | Low intermediate purity | Silica filtration + NaOH precipitation | |
| 2 | Poor cyclization | I₂ catalysis under metal-free conditions |
How can computational methods guide the design of bioactive analogs targeting COX-2 or antimicrobial activity?
Advanced Research Question
- Docking Studies : For COX-2 inhibitors, prioritize substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core to enhance binding (e.g., sulfonyl groups improve selectivity) .
- QSAR Models : Use logP and polar surface area to predict blood-brain barrier penetration for neuroactive derivatives .
What purification techniques are most effective post-synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
